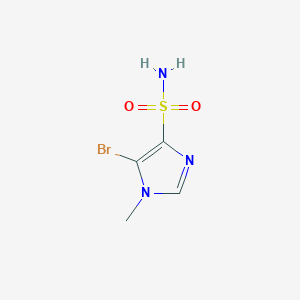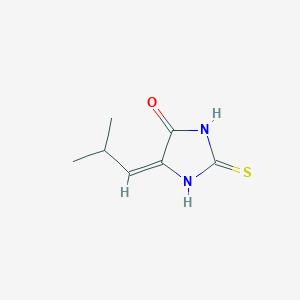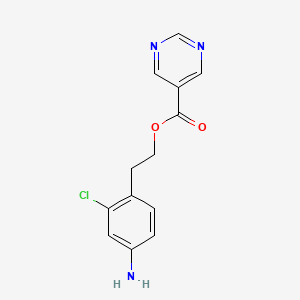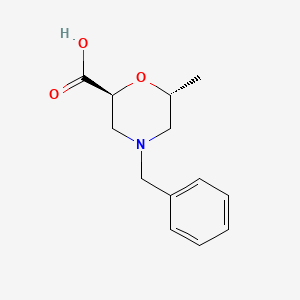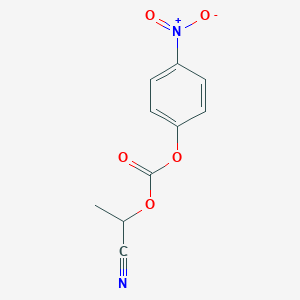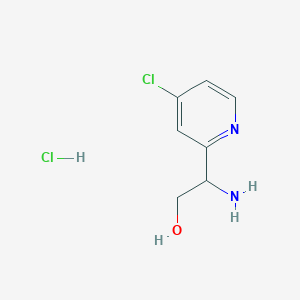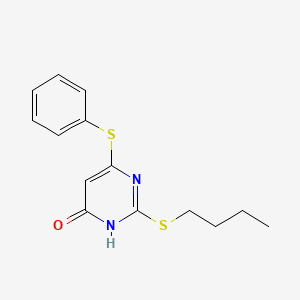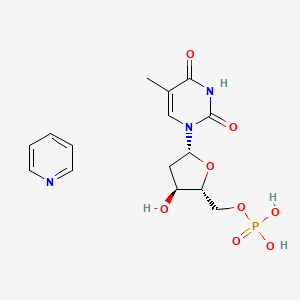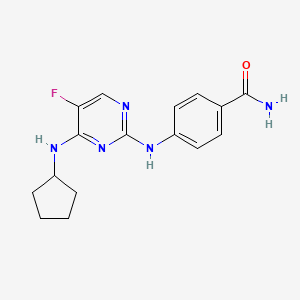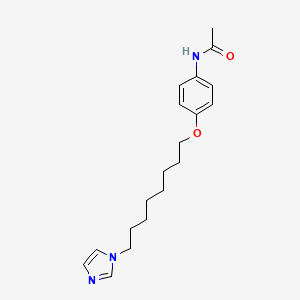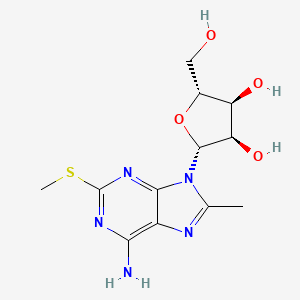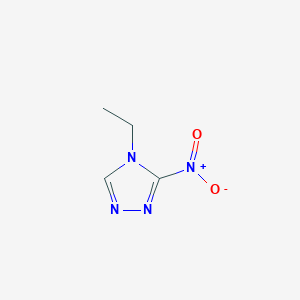
8-(Trifluoromethyl)-3,4-dihydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Trifluoromethyl)-3,4-dihydroisoquinoline is a compound that belongs to the class of trifluoromethylated heterocycles. The presence of the trifluoromethyl group (-CF3) imparts unique chemical and physical properties to the molecule, making it of significant interest in various fields of research and industry. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of isoquinoline derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst . Another approach involves the cyclization of trifluoromethylated precursors under specific reaction conditions .
Industrial Production Methods: Industrial production of 8-(Trifluoromethyl)-3,4-dihydroisoquinoline may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of transition metal catalysts, such as palladium or copper, can enhance the efficiency of the trifluoromethylation process .
Chemical Reactions Analysis
Types of Reactions: 8-(Trifluoromethyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its dihydro derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3) in an appropriate solvent.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted isoquinolines .
Scientific Research Applications
8-(Trifluoromethyl)-3,4-dihydroisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It serves as a precursor for the development of drugs targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, influencing their activity. For example, the compound may inhibit certain enzymes by forming stable complexes with their active sites, thereby blocking their catalytic functions . Additionally, the compound’s electron-withdrawing properties can modulate the reactivity of other functional groups within the molecule, affecting its overall biological activity .
Comparison with Similar Compounds
Trifluoromethylated Quinolines: These compounds share the trifluoromethyl group and exhibit similar chemical properties but differ in their core structures.
Trifluoromethylated Pyridines: These compounds also contain the trifluoromethyl group and are used in various applications, including pharmaceuticals and agrochemicals.
Uniqueness: 8-(Trifluoromethyl)-3,4-dihydroisoquinoline is unique due to its specific isoquinoline framework combined with the trifluoromethyl group. This combination imparts distinct reactivity and stability, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C10H8F3N |
|---|---|
Molecular Weight |
199.17 g/mol |
IUPAC Name |
8-(trifluoromethyl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C10H8F3N/c11-10(12,13)9-3-1-2-7-4-5-14-6-8(7)9/h1-3,6H,4-5H2 |
InChI Key |
DDMHSGXILVSSHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=CC2=C1C=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


